Cas no 478829-34-4 (1H-Indazole-5-carboxamide)
1H-Indazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indazole-5-carboxamide
- CS-0452849
- 2H-indazole-5-carboxamide
- SCHEMBL1419814
- AKOS009360052
- MB10013
- SCHEMBL14994140
- AMY36474
- C8H7N3O
- Z394695606
- 1H-Indazole-5-carboxamide(9CI)
- A7309
- FT-0682510
- DTXSID10620990
- 478829-34-4
- INDAZOLE-5-CARBOXAMIDE
- DB-070875
-
- MDL: MFCD11646046
- Inchi: 1S/C8H7N3O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11)
- InChI Key: HEEKRIQAHZLSAV-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC2=C(C=NN2)C=1)N
Computed Properties
- Exact Mass: 161.05900
- Monoisotopic Mass: 161.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 71.8A^2
Experimental Properties
- Density: 1.416
- Boiling Point: 483.478°C at 760 mmHg
- Flash Point: 246.199°C
- Refractive Index: 1.733
- PSA: 71.77000
- LogP: 1.36210
1H-Indazole-5-carboxamide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149913-1g |
1H-Indazole-5-carboxamide |
478829-34-4 | 95% | 1g |
$*** | 2023-03-31 | |
| TRC | I655728-1mg |
1H-Indazole-5-carboxamide |
478829-34-4 | 1mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I655728-2mg |
1H-Indazole-5-carboxamide |
478829-34-4 | 2mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I655728-10mg |
1H-Indazole-5-carboxamide |
478829-34-4 | 10mg |
$ 115.00 | 2022-06-04 | ||
| Chemenu | CM149913-1g |
1H-Indazole-5-carboxamide |
478829-34-4 | 95% | 1g |
$575 | 2021-08-05 | |
| Alichem | A269001574-5g |
1H-Indazole-5-carboxamide |
478829-34-4 | 95% | 5g |
$849.66 | 2023-09-01 | |
| Alichem | A269001574-10g |
1H-Indazole-5-carboxamide |
478829-34-4 | 95% | 10g |
$1222.10 | 2023-09-01 | |
| Alichem | A269001574-25g |
1H-Indazole-5-carboxamide |
478829-34-4 | 95% | 25g |
$2000.00 | 2023-09-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJ1403281-500MG |
1H-indazole-5-carboxamide |
478829-34-4 | 95% | 500MG |
¥ 2,560.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJ1403281-1G |
1H-indazole-5-carboxamide |
478829-34-4 | 95% | 1g |
¥ 3,201.00 | 2023-04-13 |
1H-Indazole-5-carboxamide Suppliers
1H-Indazole-5-carboxamide Related Literature
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Nitin Tandon,Vijay Luxami,Divya Kant,Runjhun Tandon,Kamaldeep Paul RSC Adv. 2021 11 25228
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2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disordersBhupinder Kumar,Sheetal,Anil K. Mantha,Vinod Kumar RSC Adv. 2016 6 42660
Additional information on 1H-Indazole-5-carboxamide
Introduction to 1H-Indazole-5-carboxamide (CAS No. 478829-34-4)
1H-Indazole-5-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 478829-34-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indazole scaffold, a structure that is widely recognized for its biological activity and versatility in drug design. The presence of a carboxamide functional group at the 5-position of the indazole ring introduces unique chemical properties that make it a valuable intermediate in the synthesis of bioactive molecules.
The indazole core is a fused bicyclic system consisting of a benzene ring and a pyrrole ring, which is known to exhibit a broad spectrum of biological activities. Compounds derived from indazole have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The carboxamide group in 1H-Indazole-5-carboxamide enhances its reactivity and solubility, making it an attractive candidate for further chemical modifications and biological evaluations.
In recent years, there has been a surge in research focused on developing novel indazole derivatives as therapeutic agents. The structural motif of indazole has been successfully incorporated into multiple drug candidates that are currently in clinical development or commercial use. For instance, some indazole-based compounds have demonstrated promising antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The carboxamide derivative, 1H-Indazole-5-carboxamide, is being explored as a potential precursor for the synthesis of such bioactive molecules.
The synthesis of 1H-Indazole-5-carboxamide typically involves multi-step organic reactions, starting from readily available precursors such as indazole or its derivatives. The introduction of the carboxamide group at the 5-position can be achieved through various methods, including nucleophilic substitution reactions, amidation reactions, or cyclization processes. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have also been employed to improve the efficiency and yield of the synthesis.
One of the key advantages of 1H-Indazole-5-carboxamide is its flexibility in serving as a building block for more complex molecules. Researchers have utilized this compound to develop libraries of indazole-based scaffolds for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. The carboxamide functionality allows for further derivatization through amide bond formation, enabling the creation of diverse pharmacophores with tailored biological activities.
Recent studies have highlighted the potential of 1H-Indazole-5-carboxamide in modulating enzyme activities and receptor interactions relevant to human health. For example, derivatives of this compound have shown inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various pathological conditions. Additionally, the indazole moiety has been found to interact with specific binding sites on proteins involved in signal transduction pathways, suggesting its utility in developing targeted therapies.
The pharmacokinetic properties of 1H-Indazole-5-carboxamide are also under investigation to optimize its delivery and efficacy. Researchers are exploring methods to enhance its bioavailability and stability while minimizing potential side effects. Techniques such as prodrug design and formulation optimization are being employed to improve the therapeutic profile of indazole-based compounds.
In conclusion, 1H-Indazole-5-carboxamide (CAS No. 478829-34-4) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and biological potential make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like 1H-Indazole-5-carboxamide are poised to play a significant role in shaping the future of drug discovery and development.
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